molecular formula C10H8BrN B1290168 6-Bromo-8-methylquinoline CAS No. 178396-31-1

6-Bromo-8-methylquinoline

Cat. No.: B1290168
CAS No.: 178396-31-1
M. Wt: 222.08 g/mol
InChI Key: RYYKJLRAFMKRSC-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6-position of the quinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 6-Bromoquinoline
  • 8-Methylquinoline

Comparison: 6-Bromo-8-methylquinoline is unique due to the specific positioning of the bromine and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to 6-Bromoquinoline, the presence of the methyl group in this compound can enhance its lipophilicity and potentially improve its interaction with biological membranes . Similarly, the bromine atom in this compound can provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKJLRAFMKRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625506
Record name 6-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178396-31-1
Record name 6-Bromo-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178396-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-8-methylquinoline
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Synthesis routes and methods

Procedure details

A mixture of 10 g of 4-bromo-2-methylaniline, 3.3 g of ferrous sulfate, 20.4 g of glycerol, 4.06 g of nitrobenzene and 11.5 ml of concentrated sulfuric acid was heated gently. After the first vigorous reaction, the mixture was boiled for 3 h under reflux and then evaporated to remove t nitrobenzene. The solution was added std. aq.NaHCO3 and extracted with dichloromethane, dried with Na2SO4 and concentrated to give solid. The solid was purified with flash column chromatography to return the title compound (9.5 g, 80%). 1H NMR (CDCl3, 300 MHz) δ 8.92 (m, 1H), 8.01 (m, 1H), 7.81 (d, 1H), 7.66 (m, 1H), 7.43 (m, 1H), 2.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper concerning 6-Bromo-8-methylquinoline?

A1: The research paper primarily describes the synthesis of various derivatives from this compound and 6-Chloro-8-methylquinoline. [] It details the chemical reactions and procedures used to create these derivatives but does not explore their potential biological activity or applications.

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